Molecular Weight and Lipophilicity (cLogP) as Determinants of Product Properties
The isobutyl ester of chlorodifluoroacetic acid (Target) possesses a higher molecular weight and significantly greater lipophilicity compared to its methyl and ethyl analogs. This difference, quantifiable through cLogP, directly influences the ADME (Absorption, Distribution, Metabolism, Excretion) profile of synthesized molecules and their solubility characteristics .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5 (XlogP3 2.5 for tert-butyl analog [1]) |
| Comparator Or Baseline | Methyl ester: cLogP ≈ 0.9; Ethyl ester: cLogP ≈ 1.4 |
| Quantified Difference | Target cLogP is approximately 1.1 to 1.6 units higher than ethyl and methyl esters, respectively. |
| Conditions | Computational prediction (XLogP3) based on molecular structure. |
Why This Matters
Higher lipophilicity is a crucial parameter for designing molecules with improved membrane permeability, a key factor in the development of pharmaceutical and agrochemical candidates.
- [1] Chem960. tert-Butyl Chloro(difluoro)acetate. https://m.chem960.com/cas/167308432/ (accessed 2026-04-20). View Source
